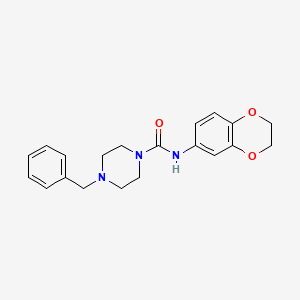

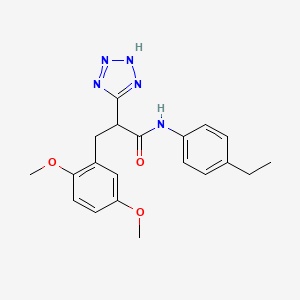

![molecular formula C36H40N4O3S3 B2769267 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681435-68-7](/img/structure/B2769267.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a dibutylsulfamoyl group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl), followed by functionalization with the appropriate groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group might participate in nucleophilic substitution reactions, while the tetrahydrothieno[2,3-c]pyridin-2-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the presence of polar functional groups might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Applications in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

- VEGFR-2 Kinase Activity Inhibition: Research conducted by Borzilleri et al. (2006) highlighted that analogs of the compound act as potent and selective inhibitors of VEGFR-2 kinase activity. This is significant for cancer therapeutics as VEGFR-2 plays a crucial role in tumor angiogenesis (Borzilleri et al., 2006).

Electrochemical Synthesis of Benzothiazoles

- Metal- and Reagent-Free Synthesis Method: Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles, using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation. This process provides a novel approach to access benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Qian et al., 2017).

Synthesis and Biological Activity Evaluation

- Antibacterial and Antifungal Activities: Patel and Patel (2015) synthesized a novel series of heterocyclic compounds, including derivatives of the compound , and evaluated their antibacterial and antifungal activities. These compounds showed potential as antimicrobial agents (Patel & Patel, 2015).

Development of Reaction-Based Fluorescent Probes

- Selective Discrimination of Thiophenols: Wang et al. (2012) developed a reaction-based fluorescent probe that can discriminate thiophenols over aliphatic thiols. This has applications in environmental and biological sciences for the detection of toxic benzenethiols (Wang et al., 2012).

Design and Synthesis for Antibacterial Agents

- Antibacterial Effectiveness Against Specific Bacteria: Palkar et al. (2017) designed and synthesized novel analogs of the compound, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings are significant for developing new antibacterial drugs (Palkar et al., 2017).

Electrode Development for Chromium Detection

- Selective Chromium Ion Sensing: Hajiaghababaei et al. (2016) used a derivative of the compound as a selective sensing material in a liquid membrane electrode. This electrode showed effectiveness in determining trace amounts of Chromium in various samples, indicating its potential in environmental monitoring (Hajiaghababaei et al., 2016).

Safety And Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. This could include studies to optimize its synthesis, detailed structural characterization, investigation of its reactivity, and evaluation of its biological activity .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O3S3/c1-3-5-21-40(22-6-4-2)46(42,43)28-18-16-27(17-19-28)34(41)38-36-33(35-37-30-14-10-11-15-31(30)44-35)29-20-23-39(25-32(29)45-36)24-26-12-8-7-9-13-26/h7-19H,3-6,20-25H2,1-2H3,(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIWLYWRNMGOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

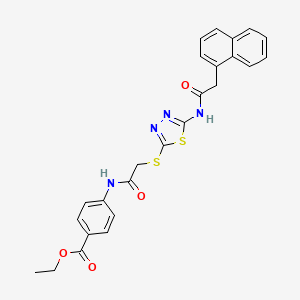

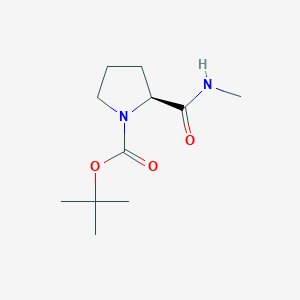

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

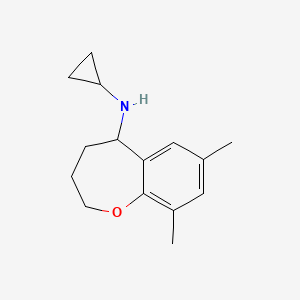

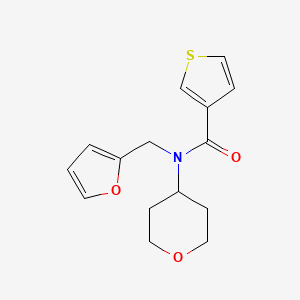

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

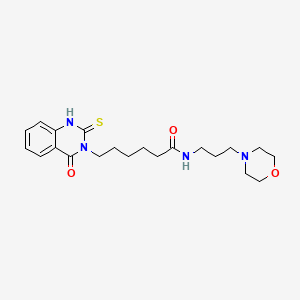

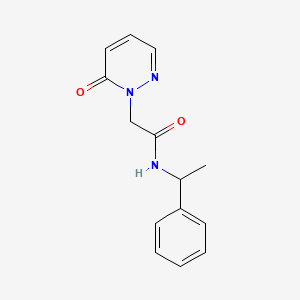

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)